molecular formula C5H10NO3P B14606295 2-Cyanoethyl methyl methylphosphonate CAS No. 58264-08-7

2-Cyanoethyl methyl methylphosphonate

Cat. No.: B14606295
CAS No.: 58264-08-7
M. Wt: 163.11 g/mol
InChI Key: OJTXYQRGEYSHGA-UHFFFAOYSA-N
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Description

2-Cyanoethyl methyl methylphosphonate is an organophosphorus compound characterized by a methylphosphonate backbone with a 2-cyanoethyl ester substituent. The 2-cyanoethyl group introduces a polar nitrile moiety, which likely enhances solubility in polar solvents and influences reactivity compared to simpler alkyl esters.

Properties

CAS No.

58264-08-7

Molecular Formula

C5H10NO3P

Molecular Weight

163.11 g/mol

IUPAC Name

3-[methoxy(methyl)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C5H10NO3P/c1-8-10(2,7)9-5-3-4-6/h3,5H2,1-2H3

InChI Key

OJTXYQRGEYSHGA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)OCCC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The general reaction proceeds as:
$$
\text{MePCl}2 + \text{CH}3\text{OH} + \text{HOCH}2\text{CH}2\text{CN} + 2 \text{Et}3\text{N} \rightarrow \text{MeP(O)(OCH}3\text{)(OCH}2\text{CH}2\text{CN)} + 2 \text{Et}_3\text{N·HCl}
$$
Key steps :

  • Initial substitution : MePCl₂ reacts with methanol in the presence of triethylamine (Et₃N) to form methyl methylphosphonochloridate (MeP(O)(OCH₃)Cl).
  • Second substitution : The intermediate chloride reacts with 2-cyanoethanol to yield the mixed ester.

Optimization Parameters

  • Stoichiometry : A 1:1 molar ratio of methanol to 2-cyanoethanol ensures minimal di-substituted byproducts (e.g., dimethyl or di-cyanoethyl derivatives).
  • Temperature : Reactions are typically conducted at 25–50°C to balance reaction rate and selectivity.
  • Solvent : Anhydrous dichloromethane or petroleum ether prevents hydrolysis of MePCl₂.
  • Base : Triethylamine or pyridine neutralizes HCl, driving the reaction to completion.

Example protocol (adapted from):

  • MePCl₂ (1.0 mol) is diluted in petroleum ether (40–60°C fraction).
  • Methanol (1.1 mol) and Et₃N (2.2 mol) are added dropwise at 25°C under nitrogen.
  • After 2 h, 2-cyanoethanol (1.1 mol) is introduced, and stirring continues for 3 h.
  • The mixture is washed with water, and the product is isolated via vacuum distillation (yield: 85–92%, purity: >98%).

Transesterification of Dimethyl Methylphosphonate

An alternative route involves transesterification of dimethyl methylphosphonate (DMMP) with 2-cyanoethanol under acidic or basic conditions. This method is less common but avoids handling hazardous MePCl₂.

Catalytic Conditions

  • Acid-catalyzed : Using p-toluenesulfonic acid (PTSA) or HCl in refluxing toluene.
  • Base-catalyzed : Sodium methoxide in methanol facilitates alkoxy exchange.

Reaction equation :
$$
\text{MeP(O)(OCH}3\text{)}2 + \text{HOCH}2\text{CH}2\text{CN} \xrightarrow{\text{catalyst}} \text{MeP(O)(OCH}3\text{)(OCH}2\text{CH}2\text{CN)} + \text{CH}3\text{OH}
$$
Challenges :

  • Equilibrium limitations require excess 2-cyanoethanol or continuous methanol removal.
  • Side products include di-cyanoethyl derivatives, necessitating careful fractional distillation.

Arbuzov Reaction with Trimethyl Phosphite

While less direct, the Arbuzov reaction between trimethyl phosphite and methylating/cyanoethylating agents offers a pathway to mixed esters.

Sequential Alkylation

  • Methylation : Trimethyl phosphite reacts with methyl iodide to form dimethyl methylphosphonate.
  • Cyanoethylation : The product reacts with 2-cyanoethyl bromide under radical or nucleophilic conditions.

Limitations :

  • Low selectivity due to competing side reactions.
  • Requires stringent control of reaction conditions (e.g., UV initiation for radical pathways).

Industrial-Scale Synthesis

Patent CN105949239A describes a continuous-flow system for producing dialkyl methylphosphonites, adaptable for mixed esters:

Reactor Design

  • Multi-stage reactors :
    • Substitution reactor : MePCl₂ reacts with methanol and Et₃N.
    • Neutralization reactor : Excess HCl is quenched with NaOH.
    • Distillation columns : Separate unreacted reagents and byproducts.

Advantages :

  • High throughput (e.g., 104.5 kg/h).
  • Solvent and amine recovery (>99%) reduce waste.

Analytical and Purification Methods

Characterization

  • ³¹P NMR : Single peak at δ 28–30 ppm confirms purity.
  • Mass spectrometry : ESI-MS m/z 163.04 [M+H]⁺.

Purification

  • Vacuum distillation : Boiling point 100–110°C at 100 torr.
  • Column chromatography : Silica gel with CHCl₃/MeOH (95:5) eluent.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl methyl methylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyanoethyl methyl methylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyanoethyl methyl methylphosphonate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can form stable complexes with metal ions. These interactions can influence biochemical pathways and cellular processes, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related methylphosphonates and their derivatives from the evidence, highlighting key differences in molecular structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of Methylphosphonate Derivatives

Compound Name Molecular Formula CAS RN Key Substituents Applications/Properties (from evidence) Reference ID
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 756-79-6 Two methyl esters Flame retardant, cross-linking agent, herbicide
Methyl methylphosphonate C₂H₇O₃P 1066-53-1 Single methyl ester Not explicitly stated; likely a synthesis intermediate
Cyclohexyl methyl methylphosphonate C₈H₁₇O₃P 7040-52-0 Cyclohexyl and methyl esters No direct application data; complex ester
Disodium methylphosphonate CH₃Na₂O₃P N/A Disodium salt of methylphosphonate Ionic derivative, potential solubility enhancer
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P N/A Chlorophenyl, trifluoroethyl groups High steric and electronic modulation

Key Structural and Functional Differences:

Ester Groups: DMMP (C₃H₉O₃P) has two methyl esters, making it highly volatile and effective as a flame retardant . 2-Cyanoethyl methyl methylphosphonate (hypothetical: C₅H₈NO₃P) would replace one methyl group with a 2-cyanoethyl ester.

Salt vs. Ester Derivatives :

  • Disodium methylphosphonate (CH₃Na₂O₃P) is an ionic derivative, contrasting with neutral esters like DMMP. This salt form likely enhances water solubility for applications in aqueous systems .

Steric and Electronic Effects: Bulky substituents, such as the chlorophenyl and trifluoroethyl groups in C₉H₉ClF₃O₃P , reduce reactivity toward nucleophiles compared to smaller esters like methyl or cyanoethyl groups.

Industrial Relevance :

  • DMMP’s use as a flame retardant and herbicide is well-documented, whereas cyclohexyl or aryl-substituted derivatives may find niche roles in pharmaceuticals or agrochemicals due to tailored stability and bioavailability.

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources explicitly discuss this compound. Comparisons are extrapolated from structurally related compounds.
  • Hypothetical Properties: The nitrile group in 2-cyanoethyl derivatives may confer higher thermal stability and resistance to hydrolysis compared to DMMP, though experimental validation is required.
  • Safety and Handling : Methylphosphonates with electronegative groups (e.g., -CN, -Cl) may pose unique toxicity profiles, necessitating specialized handling protocols .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-cyanoethyl methyl methylphosphonate, and how can reaction parameters be optimized?

Alkyl methylphosphonates like this compound are typically synthesized via esterification of methylphosphonic acid with the corresponding alcohol (e.g., 2-cyanoethanol) under acidic catalysis. Key parameters include:

  • Catalyst choice : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common .
  • Temperature : Reactions often proceed at 80–100°C to drive esterification while minimizing side reactions.
  • Solvent selection : Toluene or dichloromethane can improve miscibility and reduce hydrolysis .
  • Purification : Distillation or column chromatography is used to isolate the ester, as seen in dimethyl methylphosphonate synthesis (CAS 756-79-6) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy :
  • ¹H NMR : Identifies ester methyl groups (δ 1.2–1.5 ppm for P-O-CH2-) and cyanoethyl protons (δ 2.5–3.0 ppm) .
  • ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphonate structure .
    • IR spectroscopy : Strong P=O absorption at 1250–1280 cm⁻¹ and C≡N stretch at 2240 cm⁻¹ .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 152 for methyl methylphosphonate, C2H7O3P) validate molecular weight .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis, similar to dimethyl methylphosphonate protocols .
  • Handling : Use desiccants (e.g., molecular sieves) and avoid prolonged exposure to moisture or elevated temperatures .
  • Safety : Follow PPE guidelines (gloves, goggles) as outlined for phosphonate handling in .

Advanced Research Questions

Q. How do steric and electronic effects of the cyanoethyl group influence the reactivity of this compound compared to other alkyl phosphonates?

The electron-withdrawing cyano group increases electrophilicity at the phosphorus center, accelerating nucleophilic substitution. Comparative studies with methyl ( ) and fluorinated esters () suggest:

  • Steric hindrance : The cyanoethyl group may reduce accessibility to the phosphorus atom compared to smaller substituents like methyl.
  • Hydrolysis kinetics : pH-dependent studies (e.g., alkaline conditions) can quantify rate differences relative to ethylhexyl or cyclohexyl analogs ( ) .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Density Functional Theory (DFT) : Predicts bond dissociation energies and transition states for enzymatic hydrolysis, validated against experimental kinetics data .
  • Molecular docking : Simulates binding affinity with esterases or phosphorylases using crystal structures of related phosphonates (e.g., disodium methylphosphonate, CAS 1066-53-1) .

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